Cilengitide is a synthetic, cyclic pentapeptide containing an Arginine-Glycine-Aspartic Acid (RGD) motif. [] This motif is crucial for its high affinity and selective binding to αvβ3 and αvβ5 integrins. [, , ] Integrins are transmembrane receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in various cellular processes. [] Cilengitide acts as an antagonist of these integrins, disrupting their function and downstream signaling pathways. [, , ] This mechanism makes it a valuable tool for investigating various biological processes and exploring its potential as an anti-cancer agent, particularly in glioblastoma research. []
While the clinical development of Cilengitide as a single-agent anti-cancer therapy has been halted due to the negative results of the phase III glioblastoma trial, [] several potential future research directions exist:
Cilengitide is a cyclic pentapeptide with the sequence cyclo[Arg-Gly-Asp-Phe-Val], specifically designed to target integrins, notably αvβ3, αvβ5, and α5β1. It is recognized as the first anti-angiogenic small molecule drug candidate, developed primarily for the treatment of various cancers, including glioblastomas. Cilengitide's mechanism involves inhibiting tumor angiogenesis, which is critical for tumor growth and metastasis. The compound is currently undergoing clinical trials, with phase III studies focused on glioblastoma and phase II trials for other malignancies .
Cilengitide was developed in the early 1990s through a novel approach known as spatial screening. This method allowed for the identification of potent integrin antagonists by optimizing cyclic RGD peptides. Cilengitide is classified as an anti-cancer agent due to its role in inhibiting angiogenesis and tumor progression .
The synthesis of Cilengitide involves several key steps:
Cilengitide features a cyclic structure that constrains its conformation, enhancing its binding affinity to integrins. The key components include:
The cyclic nature of Cilengitide allows it to mimic natural ligands that bind to integrins, facilitating its role as an antagonist .
Cilengitide primarily acts through competitive inhibition of integrin receptors involved in cell adhesion and migration. Key reactions include:
These interactions are critical in cancer biology, particularly in processes like epithelial-to-mesenchymal transition (EMT), which contributes to metastasis .
Cilengitide functions by targeting integrins on the surface of endothelial cells and tumor cells:
These properties are crucial for determining the formulation strategies used in clinical applications .
Cilengitide is primarily researched for its applications in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2